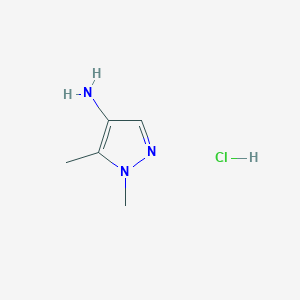

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-7-8(4)2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJXZPNDEYXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673951 | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948571-57-1, 1185302-88-8 | |

| Record name | 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948571-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. As a substituted pyrazole, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, reactivity, and safety considerations of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. The nomenclature and structural representation provide a universal language for its description.

-

CAS Number: 1185302-88-8, 948571-57-1 (Note: Different suppliers may list different CAS numbers for the same compound or its salt form)[1][2]

-

Synonyms: 1,5-Dimethyl-1H-pyrazol-4-amine HCl

The structure consists of a five-membered pyrazole ring with methyl groups at positions 1 and 5, and an amine group at position 4. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulations, and synthetic procedures.

| Property | Value | Source(s) |

| Molecular Weight | 147.61 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 154 - 158 °C | |

| Purity | Typically ≥95% | [1] |

| Canonical SMILES | CC1=C(N)C=NN1C.Cl | [1] |

| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N | [3] |

| Solubility | The hydrochloride salt form generally confers improved solubility in polar solvents like water and alcohols compared to the free base. | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. Based on its molecular structure, the following spectral characteristics are expected for 1,5-dimethyl-1H-pyrazol-4-amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show three distinct signals:

-

A singlet corresponding to the C5-methyl protons.

-

A singlet corresponding to the N1-methyl protons.

-

A singlet for the proton at the C3 position of the pyrazole ring.

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR would display five signals corresponding to the five carbon atoms in the molecule: two methyl carbons and three pyrazole ring carbons.

-

Mass Spectrometry: The mass spectrum of the free base (C₅H₉N₃) would show a molecular ion peak (M+) at m/z 111.15.[3] High-resolution mass spectrometry would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups, and C=C and C=N stretching vibrations characteristic of the pyrazole ring.

Synthesis and Chemical Reactivity

Synthesis

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and highly effective method is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For 1,5-dimethyl-1H-pyrazol-4-amine, a plausible synthetic route could involve the reaction of a β-ketonitrile with methylhydrazine, followed by reduction of the resulting aminopyrazole precursor.

Caption: Generalized synthetic pathway for substituted pyrazoles.

Reactivity

The chemical reactivity is governed by the pyrazole ring and the exocyclic amine group.

-

Amine Group Reactivity: The 4-amino group behaves as a typical aromatic amine. It is nucleophilic and can readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

-

-

Pyrazole Ring Reactivity: The pyrazole ring is considered an electron-rich aromatic system. The presence of the electron-donating amine group at the C4 position further activates the ring towards electrophilic substitution. However, the exact position of substitution will be directed by the existing substituents. The aldehyde functional group on a pyrazole ring, for example, is highly reactive and participates in condensation reactions.[6]

Applications in Research and Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. While specific applications for this compound are primarily as a synthetic intermediate, its core structure is relevant to several therapeutic areas.

-

Scaffold for Bioactive Molecules: It serves as a starting material for synthesizing more complex molecules with potential anti-inflammatory, analgesic, antitumor, and antimalarial properties.[4][7]

-

Kinase Inhibitors: The aminopyrazole motif is found in numerous kinase inhibitors, which are a critical class of drugs for cancer therapy. The amine group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and insecticides.[4]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Statement | Description | GHS Pictogram | Source(s) |

| H240 | Heating may cause an explosion. | 🔥 | |

| H302 | Harmful if swallowed. | ❗ | [3][8] |

| H315 | Causes skin irritation. | ❗ | [3][8][9] |

| H319 | Causes serious eye irritation. | ❗ | [3][8][9] |

| H335 | May cause respiratory irritation. | ❗ | [9] |

Precautionary Measures & PPE

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[10] Avoid breathing dust.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or goggles.

-

Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a chemical fume hood.

-

-

First Aid:

-

If on skin: Wash with plenty of water.[10] If irritation occurs, seek medical attention.[10]

-

If in eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] If irritation persists, get medical advice.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

-

Experimental Protocol: N-Acetylation

To illustrate the utility and reactivity of the amine group, the following section provides a representative, step-by-step protocol for the N-acetylation of 1,5-dimethyl-1H-pyrazol-4-amine. This is a fundamental transformation in organic synthesis.

Objective: To synthesize N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Materials:

-

This compound

-

Triethylamine (Et₃N) or another suitable base

-

Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dichloromethane.

-

Neutralization: Cool the suspension in an ice bath (0 °C). Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.

Caption: Experimental workflow for N-acetylation.

Conclusion

This compound is a synthetically versatile building block with well-defined chemical properties. Its stable, solid salt form and the reactive functionalities of the aminopyrazole core make it a compound of significant interest for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its potential in the advancement of chemical and pharmaceutical research.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1185302-88-8 , is a heterocyclic amine that has emerged as a critical structural motif in the synthesis of advanced pharmaceutical intermediates.[1] Its rigid pyrazole core, substituted with strategically placed methyl and amine groups, offers a unique three-dimensional scaffold that is increasingly utilized in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information.

Physicochemical Properties

The hydrochloride salt of 1,5-dimethyl-1H-pyrazol-4-amine is typically a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, derived from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1185302-88-8 | Fluorochem |

| Molecular Formula | C₅H₁₀ClN₃ | PubChem |

| Molecular Weight | 147.61 g/mol | Fluorochem |

| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | PubChem |

| Appearance | Solid | Fluorochem |

| Purity | Typically ≥95% | Fluorochem |

| InChI Key | JDJXZPNDEYXBRT-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the pyrazole ring, followed by functional group manipulations to introduce the amine and subsequent conversion to the hydrochloride salt. A common and effective synthetic route involves the nitration of 1,5-dimethyl-1H-pyrazole and subsequent reduction of the nitro group.

Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole

This step involves the electrophilic nitration of the pyrazole ring. The methyl groups at positions 1 and 5 are activating and direct the incoming nitro group to the 4-position.

-

Materials: 1,5-dimethyl-1H-pyrazole, fuming nitric acid, sulfuric acid.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1,5-dimethyl-1H-pyrazole to concentrated sulfuric acid.

-

Maintain the temperature below 10°C while slowly adding fuming nitric acid dropwise to the solution.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.

-

The product, 1,5-dimethyl-4-nitro-1H-pyrazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine

The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials: 1,5-dimethyl-4-nitro-1H-pyrazole, Palladium on carbon (Pd/C, 10%), methanol, hydrogen gas.

-

Procedure:

-

Dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazol-4-amine.

-

Step 3: Formation of this compound

The free amine is converted to its hydrochloride salt to improve stability and handling.

-

Materials: 1,5-dimethyl-1H-pyrazol-4-amine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the crude 1,5-dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,5-dimethyl-1H-pyrazol-4-amine moiety is frequently incorporated into molecules designed to target the ATP-binding site of kinases.

-

Aurora Kinase Inhibitors: The 1,3-dimethyl-1H-pyrazol-4-yl group has been identified as an optimal substituent in the development of potent Aurora kinase inhibitors for the treatment of acute myeloid leukemia (AML).[2]

-

CDK2 Inhibitors: Pyrazole derivatives have been used to create potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy.[3][4]

-

IRAK4 Inhibitors: The N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core, which can be derived from aminopyrazoles, is a promising scaffold for inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases.[5]

-

PI3K Inhibitors: Derivatives of the pyrazole core have shown potential as phosphatidylinositol-3-kinase (PI3K) inhibitors, a key pathway in cell growth and metabolism.[6]

The amine group at the 4-position provides a convenient handle for further chemical modifications, allowing for the attachment of other molecular fragments to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Caption: Role of pyrazole-based inhibitors in blocking kinase signaling pathways.

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~7.5-8.0 ppm (br s, 3H, -NH₃⁺)

-

δ ~7.2 ppm (s, 1H, pyrazole C4-H)

-

δ ~3.6 ppm (s, 3H, N-CH₃)

-

δ ~2.2 ppm (s, 3H, C-CH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~145 ppm (C5)

-

δ ~130 ppm (C3)

-

δ ~115 ppm (C4)

-

δ ~35 ppm (N-CH₃)

-

δ ~12 ppm (C-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretch of amine)

-

~3000-2800 (C-H stretch)

-

~1620 (C=N stretch of pyrazole ring)

-

~1550 (N-H bend)

-

-

Mass Spectrometry (ESI+):

-

m/z = 112.1 [M+H]⁺ (corresponding to the free amine C₅H₉N₃)

-

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant therapeutic potential. Its straightforward synthesis and the reactivity of its amine functionality make it an attractive starting material for the development of novel kinase inhibitors and other drug candidates. As research into targeted therapies continues to expand, the importance of such well-defined chemical intermediates is set to grow, paving the way for the discovery of next-generation medicines.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

- 7. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine of significant interest within the pharmaceutical and chemical research sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthesis and purification protocols, and analytical characterization techniques. Furthermore, it delves into the compound's known applications, particularly in drug discovery, and outlines critical safety and handling procedures. The document is designed to serve as an in-depth resource, grounded in scientific literature, to support researchers in leveraging this compound's full potential.

Introduction to this compound

The pyrazole moiety is a five-membered heterocyclic ring system containing three carbon and two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile chemical properties and biological activity.[1] 1,5-dimethyl-1H-pyrazol-4-amine, and its hydrochloride salt, are valuable building blocks in the synthesis of more complex molecules. The presence of the amine group at the 4-position and methyl groups at the 1- and 5-positions provides specific steric and electronic properties that are instrumental in designing targeted therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃ | [2] |

| Molecular Weight | 147.61 g/mol | [2] |

| CAS Number | 1185302-88-8 | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | [2] |

| InChI Key | JDJXZPNDEYXBRT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(N)C=NN1C.Cl | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and formulation studies. The free base, 1,5-dimethyl-1H-pyrazol-4-amine, has a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol .[3]

Synthesis and Purification

The synthesis of substituted pyrazoles can be achieved through various established chemical routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthesis Workflow

The synthesis of pyrazole derivatives often follows a cyclization reaction. For instance, the reaction of 1,3-diketones with arylhydrazines can yield pyrazoles at room temperature.[4] Another versatile method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles.[4]

Below is a conceptual workflow for the synthesis of a substituted pyrazole, which can be adapted for 1,5-dimethyl-1H-pyrazol-4-amine.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol Rationale

-

Reaction Setup : The choice of solvent is critical. Solvents like ethanol or acetic acid are often used to facilitate the dissolution of reactants and mediate the reaction.[5] The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.

-

Purification : After the reaction, the crude product is often a mixture of the desired pyrazole, unreacted starting materials, and side products. Purification is essential to achieve the desired purity (e.g., >95%). Recrystallization is a common technique that relies on the differential solubility of the compound and impurities in a given solvent system. Column chromatography offers a higher degree of separation and is employed when recrystallization is insufficient.

-

Salt Formation : The conversion of the free base to its hydrochloride salt is typically achieved by treating a solution of the purified amine with hydrochloric acid (often as a solution in a non-aqueous solvent like ether or isopropanol) to precipitate the salt. This step not only improves solubility and stability but also facilitates handling of the compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the free base (m/z 111).[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H and C-N bonds of the amine and the aromatic C-H and C=N bonds of the pyrazole ring would be expected.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any impurities, and the peak area can be used for quantification.[7] A typical reverse-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7]

Caption: Standard analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer and anti-inflammatory properties.[1]

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[5] Its amine group provides a reactive handle for further functionalization, allowing for the construction of libraries of compounds for screening in various biological assays.

-

Antitumor Agents : Pyrazole derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDK2).[5][8]

-

Anti-inflammatory Agents : Some pyrazole-containing compounds have shown promise as inhibitors of targets involved in inflammation, such as calcium release-activated calcium (CRAC) channels.[5]

The structural features of 1,5-dimethyl-1H-pyrazol-4-amine can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound may cause skin and serious eye irritation.[10][11][12] Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.[12]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11]

-

Storage : Store the compound in a tightly closed container in a cool, dry place, away from light and incompatible materials.[10] Some suppliers recommend refrigeration.[10]

-

First Aid Measures :

-

In case of eye contact : Immediately rinse with plenty of water for several minutes.[14]

-

In case of skin contact : Wash off with soap and plenty of water.[14]

-

If inhaled : Move the person into fresh air.[14]

-

If swallowed : Rinse mouth with water.[10] In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic and analytical methodologies, make it an accessible and versatile building block for researchers. A thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

- 6. 1,5-Dimethyl-1H-pyrazol-3-amine|CAS 35100-92-6 [benchchem.com]

- 7. ijcpa.in [ijcpa.in]

- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic and crystallographic methods. It is designed for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific rationale for each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure of the target compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The precise structural characterization of these compounds is paramount, as subtle changes in their three-dimensional arrangement can profoundly impact their biological activity and safety profile. 1,5-dimethyl-1H-pyrazol-4-amine, as a functionalized pyrazole, presents a unique set of analytical challenges and opportunities. Its hydrochloride salt form further influences its physicochemical properties and requires careful consideration during analysis. This guide will systematically address these complexities, providing a robust workflow for its complete structural determination.

The Integrated Analytical Workflow

The definitive elucidation of a novel or synthesized compound's structure is not reliant on a single technique but rather on the convergent validation from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence assignment.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms.

Theoretical Basis for NMR Analysis of Pyrazoles

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[2] The positions of substituents on the ring and the nature of the solvent can significantly influence the observed chemical shifts.[3] In the case of 1,5-dimethyl-1H-pyrazol-4-amine, the presence of two methyl groups and an amine group in a specific arrangement will give rise to a characteristic set of signals. The hydrochloride salt form will result in the protonation of the most basic site, the 4-amino group, leading to an ammonium salt, which will influence the chemical shifts of nearby protons and carbons.

Predicted NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (from 2D NMR) |

| N1-CH₃ | ~3.6-3.8 | ~35-40 | HMBC to C5 and C2 |

| C5-CH₃ | ~2.2-2.4 | ~10-15 | HMBC to C5 and C4 |

| C3-H | ~7.5-7.8 | ~130-135 | HMBC to C5 and C4 |

| -NH₃⁺ | Broad, ~8.0-9.0 | - | Exchanges with D₂O |

| C3 | - | ~130-135 | HSQC with C3-H |

| C4 | - | ~110-115 | Correlates with multiple protons in HMBC |

| C5 | - | ~140-145 | Correlates with multiple protons in HMBC |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; protic solvents like D₂O will cause the exchange and disappearance of the -NH₃⁺ proton signal.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.[3]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Expected IR Absorption Bands

For this compound, the IR spectrum will be characterized by vibrations of the pyrazole ring, the methyl groups, and the ammonium group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H stretch | 3200-3000 (broad) |

| C-H (aromatic) | C-H stretch | 3100-3000 |

| C-H (aliphatic) | C-H stretch | 3000-2850 |

| C=N, C=C (ring) | Ring stretching | 1600-1450 |

| -NH₃⁺ | N-H bend | 1600-1500 |

| C-H (aliphatic) | C-H bend | 1470-1370 |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrometric Data

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion will be that of the free base, [M+H]⁺.

| Species | Calculated m/z |

| [C₅H₉N₃ + H]⁺ | 112.0869 |

The fragmentation pattern in the mass spectrum can provide further structural information.[5] Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents.[6][7]

Caption: A simplified representation of potential fragmentation pathways for 1,5-dimethyl-1H-pyrazol-4-amine in mass spectrometry.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.

-

Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is typically used for polar analytes like this.

-

Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to identify the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 112). This will provide the fragmentation pattern for structural confirmation.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[8]

The Power of X-ray Crystallography

By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice. This provides bond lengths, bond angles, and torsional angles, offering a complete and definitive picture of the molecular structure. For amine hydrochlorides, this technique can also reveal details of the hydrogen bonding network.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The initial model is then refined to best fit the experimental data.

-

Structure Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

Conclusion: A Multi-faceted Approach to Certainty

The structure elucidation of this compound is a prime example of the necessity of a multi-technique analytical approach in modern chemical research. By synergistically combining the insights from NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This guide has provided both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to confidently characterize this and similar molecules, ensuring the scientific integrity and accelerating the progress of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks of a Versatile Pyrazole Derivative

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole, a class of heterocyclic compounds integral to numerous research and development endeavors, particularly in medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active molecules, and this specific derivative serves as a valuable building block in the synthesis of potential therapeutic agents, such as kinase inhibitors.[1][2] Its utility in drug discovery underscores the importance of a comprehensive understanding of its safety profile and the implementation of robust handling protocols to ensure the well-being of laboratory personnel.

This guide provides a detailed examination of the safety and handling of this compound, moving beyond generic laboratory practice to offer insights into the specific hazards associated with this compound and the rationale behind the recommended safety procedures. As professionals in drug development, a nuanced appreciation of the potential for bioactivation and the formation of reactive metabolites is critical for mitigating risks.[3][4]

Section 1: Hazard Identification and Chemical Profile

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its primary risks are associated with irritation and acute toxicity if ingested.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

Signal Word: Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Chemical and Physical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃ | [7] |

| Molecular Weight | 147.61 g/mol | [5] |

| Appearance | Solid | [5] |

| CAS Number | 1185302-88-8 | [5] |

Section 2: The Toxicological Landscape: Beyond Irritation

While the immediate hazards of skin, eye, and respiratory irritation are well-documented, a deeper dive into the toxicology of aminopyrazoles reveals a more complex picture. Research into the bioactivation of aminopyrazole derivatives has shown that they can be metabolized in vitro to form reactive iminopyrazole intermediates.[3] These reactive metabolites have the potential to bind to cellular macromolecules, a mechanism often associated with idiosyncratic drug-induced toxicities.[4]

Section 3: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE).

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.[6]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of where the compound is handled.[11]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| Body Part | Required PPE | Standard |

| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be necessary for operations with a higher risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) approved. |

| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |

| Body | A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron may be appropriate. | N/A |

| Respiratory | For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | N/A |

Section 4: Safe Handling, Storage, and Disposal: A Practical Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound.

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocols:

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Spill Response:

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal:

-

Dispose of unused this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.[6]

Section 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8] |

Logical Relationship of Safety Protocols

Caption: The interconnectedness of safety measures for this compound.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in a research and development setting demands more than just following a checklist of safety rules. It requires a deep understanding of the compound's chemical and toxicological properties, a commitment to the consistent use of engineering controls and personal protective equipment, and a preparedness to respond effectively to emergencies. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can harness the scientific potential of this valuable compound while upholding the highest standards of safety.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. aksci.com [aksci.com]

- 7. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Experimental testing of quantum mechanical predictions of mutagenicity: aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. An understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination using the validated shake-flask method, and discusses the interpretation of solubility data. This guide is intended for researchers, chemists, and drug development professionals working with pyrazole derivatives and other active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solubility

This compound is a heterocyclic amine salt with a molecular structure that presents unique solubility challenges and opportunities. As a hydrochloride salt, it possesses ionic characteristics that dominate its behavior in solution.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and the overall success of a drug development program.[2] Poor solubility can lead to significant hurdles in formulation, requiring complex and often costly solubilization techniques. Conversely, a well-characterized solubility profile enables rational solvent selection for synthesis, crystallization, and purification, leading to improved yield, purity, and process efficiency.

This guide will provide the foundational knowledge and practical methodologies to accurately assess and understand the solubility of this compound in a range of common organic solvents.

Physicochemical Properties and Theoretical Principles

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. For this compound, several key factors come into play:

-

Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state and can dissociate in polar solvents. This ionic character significantly enhances its solubility in polar protic solvents that can solvate both the cation and the anion.[1]

-

Hydrogen Bonding: The amine group and the pyrazole ring nitrogens can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. Solvents capable of hydrogen bonding, such as alcohols, will interact favorably with the molecule, promoting dissolution.[3]

-

Polarity: The molecule possesses a significant dipole moment due to the presence of heteroatoms (nitrogen) and the ionic hydrochloride. Solvents with high dielectric constants are more effective at stabilizing the separated ions, thus favoring solubility.[4]

-

Molecular Structure: The two methyl groups contribute a degree of lipophilicity to the molecule, which may allow for some solubility in less polar organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃ | [5][6] |

| Molecular Weight | 147.61 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | ~95% | [6] |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[7][8][9] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., approximately 20 mg) into a glass vial.

-

Scientist's Note: Using a significant excess of solid is crucial to ensure that the solution reaches saturation. Visual confirmation of undissolved solid at the end of the experiment is a key validation step.

-

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate for most compounds.[8]

-

Scientist's Note: The equilibration time should be sufficient for the dissolution and precipitation rates to become equal. For novel compounds, it may be necessary to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.[10]

-

Scientist's Note: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent used.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

-

Scientist's Note: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in solution.[10] A calibration curve should be constructed by plotting the peak area versus the concentration of the standard solutions.[11] The concentration of the unknown sample is then determined from this curve.

-

-

The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L.

-

Expected Solubility Profile and Interpretation

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its chemical structure and the principles of intermolecular forces.

Conceptual Diagram of Solute-Solvent Interactions

Caption: Predicted interactions governing solubility in different solvent classes.

Anticipated Solubility Data Table

The following table presents a hypothetical but chemically reasoned solubility profile. Actual experimental values are required for confirmation.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding and high polarity effectively solvate the ionic salt. |

| Ethanol | Polar Protic | 4.3 | High to Moderate | Similar to methanol but slightly less polar, leading to potentially lower but still significant solubility. |

| Isopropanol | Polar Protic | 3.9 | Moderate | The increased alkyl chain size reduces polarity and may introduce steric hindrance, decreasing solubility compared to methanol and ethanol.[4] |

| Acetonitrile | Polar Aprotic | 5.8 | Low to Moderate | High polarity can solvate the ions, but the lack of hydrogen bond donation limits interaction with the chloride anion, likely resulting in lower solubility than in protic solvents.[4] |

| Dichloromethane | Polar Aprotic | 3.1 | Very Low | Insufficient polarity to effectively overcome the crystal lattice energy of the salt. |

| Toluene | Nonpolar | 2.4 | Insoluble | Nonpolar nature results in very weak intermolecular forces with the ionic solute.[1] |

| Hexane | Nonpolar | 0.1 | Insoluble | Lacks the polarity and hydrogen bonding capability to dissolve an amine salt.[1] |

Interpretation of Results:

-

High Solubility in Polar Protic Solvents: The ability of solvents like methanol and ethanol to act as both hydrogen bond donors and acceptors, coupled with their high polarity, makes them excellent solvents for amine hydrochlorides.[1][3] They can effectively solvate the protonated amine cation, the chloride anion, and the pyrazole ring.

-

Limited Solubility in Polar Aprotic Solvents: While solvents like acetonitrile are polar, they cannot donate hydrogen bonds. This makes them less effective at solvating the chloride anion, which is a key factor for dissolving the salt.[4]

-

Insolubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexane cannot overcome the strong electrostatic interactions (crystal lattice energy) within the ionic solid, leading to negligible solubility.[1]

Conclusion

The solubility of this compound is predominantly dictated by its ionic character as a hydrochloride salt. It is expected to exhibit high solubility in polar protic solvents, moderate to low solubility in polar aprotic solvents, and negligible solubility in nonpolar organic solvents. The robust shake-flask method, coupled with a specific analytical technique like HPLC, provides a reliable means for quantifying its solubility. The data and principles outlined in this guide serve as a critical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scribd.com [scribd.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. ijcpa.in [ijcpa.in]

The Strategic Role of 1,5-Dimethyl-1H-pyrazol-4-amine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of clinically approved drugs.[1][2] Within this esteemed class of heterocycles, 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of amino and methyl groups on the pyrazole ring provides a unique combination of reactivity and structural features, enabling medicinal chemists to explore diverse chemical spaces in the pursuit of potent and selective drugs. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in contemporary drug discovery, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a water-soluble salt, a characteristic that enhances its utility in various synthetic transformations. The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 5 positions and an amine group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃ | PubChem[3] |

| Molecular Weight | 147.61 g/mol | PubChem[3] |

| IUPAC Name | 1,5-dimethylpyrazol-4-amine;hydrochloride | PubChem[3] |

| CAS Number | 948571-57-1 | PubChem[3] |

The 1,5-dimethyl substitution pattern is crucial as it blocks potential N-H tautomerism and provides a fixed substitution vector, which is highly advantageous in rational drug design. The 4-amino group serves as a key nucleophilic handle, allowing for a wide array of chemical modifications to build molecular complexity and modulate biological activity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1,5-dimethyl-1H-pyrazol-4-amine typically involves a multi-step sequence starting from readily available precursors. A common and effective strategy is the nitration of a 1,5-dimethylpyrazole precursor, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Nitration: To a solution of 1,5-dimethylpyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-10 °C) to prevent runaway reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole to 1,5-Dimethyl-1H-pyrazol-4-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,5-dimethyl-4-nitro-1H-pyrazole from the previous step in a suitable solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Reaction Monitoring: Monitor the reaction by TLC until the nitro-pyrazole is fully consumed.

-

Work-up: If using SnCl₂, basify the reaction mixture with a strong base (e.g., concentrated NaOH) and extract the product with an organic solvent. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

-

Purification: The crude amine can be purified by column chromatography.

Step 3: Formation of this compound

-

Salt Formation: Dissolve the purified 1,5-dimethyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable, crystalline solid.

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of protein kinase inhibitors.[5] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazole scaffold is a common feature in many approved kinase inhibitors.[5]

The 4-amino group of 1,5-dimethyl-1H-pyrazol-4-amine serves as a crucial attachment point for constructing more complex molecules that can interact with the ATP-binding site of kinases. A common strategy involves the condensation of the aminopyrazole with a substituted pyrimidine or a related heterocyclic system. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the pyrazole and the coupled heterocycle.

Case Study: Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

A prominent application of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system known to exhibit a wide range of biological activities, including kinase inhibition.[6] The synthesis typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

While direct examples starting from 1,5-dimethyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the general synthetic strategy is well-established and can be logically extended to this specific starting material. For instance, the reaction with a substituted malonate derivative could lead to the formation of a pyrazolo[1,5-a]pyrimidine core, which can then be further functionalized.

Caption: General scheme for utilizing the aminopyrazole to build kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

-

The Pyrazole Core: The 1,5-dimethyl substitution provides a fixed and predictable orientation of the scaffold within the kinase active site. The pyrazole ring itself can engage in hydrogen bonding and van der Waals interactions with the hinge region of the kinase.

-

The 4-Amino Linker: The nature of the group attached to the 4-amino position is critical for activity and selectivity. This linker or the subsequent heterocyclic system it forms is often designed to interact with key residues in the ATP-binding pocket.

-

Substituents on Appended Rings: The substituents on any additional rings attached to the aminopyrazole are systematically varied to optimize potency, selectivity, and pharmacokinetic properties. These modifications can target specific pockets within the active site or improve properties like solubility and metabolic stability.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its 4-amino group make it an attractive starting material for the construction of complex bioactive molecules. While its full potential is still being explored, its structural features align well with the requirements for designing potent and selective kinase inhibitors.

As the demand for novel therapeutics continues to grow, the strategic use of well-designed heterocyclic intermediates like this compound will undoubtedly play an increasingly important role in accelerating the drug discovery process. Further research into the synthesis of diverse libraries of compounds derived from this scaffold is warranted and holds the promise of identifying new and effective treatments for a range of human diseases.

References

- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrazole Derivatives: The Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, metabolic stability, and versatile synthetic accessibility have cemented its status as a "privileged scaffold"—a molecular framework capable of binding to a diverse range of biological targets.[4][5][6][7] This guide provides an in-depth technical exploration of pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry, explore robust synthetic methodologies, analyze structure-activity relationships (SAR), and examine the mechanisms of action that underpin their therapeutic success. Through a detailed look at landmark drugs and step-by-step experimental protocols, this document serves as a comprehensive resource for harnessing the full potential of the pyrazole core in contemporary drug discovery.

The Pyrazole Core: An Innately "Privileged" Structure

The concept of a privileged scaffold, first articulated by Evans in 1988, describes molecular frameworks that appear in multiple biologically active compounds, often interacting with different receptor types.[6][8] These structures provide an efficient starting point in drug discovery, increasing the hit rate in screening campaigns.[6] The pyrazole ring is an exemplary privileged scaffold due to its distinct chemical attributes.[2][4]

-

Aromatic Stability & Metabolic Resistance: The aromatic nature of the pyrazole ring confers significant stability, making it resistant to metabolic degradation—a highly desirable trait for drug candidates.[2][7]

-

Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the pyridine-like N-2 atom).[1] This duality allows for versatile and specific interactions within protein binding pockets.

-

Tunable Physicochemical Properties: The pyrazole ring is readily amenable to substitution at multiple positions (C-3, C-4, C-5, and N-1). This allows medicinal chemists to precisely modulate key drug-like properties, including solubility, lipophilicity, and target affinity.[6]

-

Structural Mimicry: The pyrazole ring can act as a bioisostere for other chemical groups, such as amides or other heterocycles, enabling the optimization of pharmacokinetic and pharmacodynamic profiles.

These intrinsic properties are why the pyrazole nucleus is the cornerstone of numerous FDA-approved drugs treating a wide spectrum of diseases, from inflammation and cancer to viral infections and erectile dysfunction.[1][4][7][9]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale.

The Knorr Pyrazole Synthesis (1883)

The most classical and widely used method is the Knorr synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12][13] The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][12]

-

Causality of Regioselectivity: A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon.[10][11] The outcome is governed by the electronic and steric nature of the substituents. For instance, a more electrophilic (less sterically hindered) carbonyl group is preferentially attacked by the substituted nitrogen of the hydrazine. Acetic acid is often used as a catalyst, as it facilitates both the initial condensation and the final dehydration step without promoting side reactions.[14]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]